molecular formula C4H3BrN2OS B1444455 5-Bromothiazole-4-carboxamide CAS No. 1025468-10-3

5-Bromothiazole-4-carboxamide

Cat. No. B1444455
CAS RN: 1025468-10-3
M. Wt: 207.05 g/mol
InChI Key: OYWQDJCIKCSPOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromothiazole-4-carboxamide or similar compounds often involves complex chemical reactions. For instance, a study on the synthesis of a similar compound, 2-(4-methoxyphenyl)-N-(3,4,5- trimethoxyphenyl)thiazole-4-carboxamide, involved purification by silica gel column chromatography .


Molecular Structure Analysis

The molecular structure of 5-Bromothiazole-4-carboxamide can be analyzed using various spectroscopic techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving 5-Bromothiazole-4-carboxamide are complex and can involve multiple steps. For instance, the formation of amide bonds with carboxylic acid substrates is a significant part of organic and medicinal chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromothiazole-4-carboxamide can be determined using various analytical techniques. For instance, the melting point of a similar compound, 2-(4-methoxyphenyl)-N-(3,4,5- trimethoxyphenyl)thiazole-4-carboxamide, was found to be 174–176 °C .

Scientific Research Applications

Pharmacological Research

5-Bromothiazole-4-carboxamide is a compound that has potential applications in pharmacology, particularly in the development of new drugs. Its structural similarity to other thiazole derivatives, which are known to possess various biological activities, suggests that it could be a valuable precursor in synthesizing molecules with potential therapeutic effects .

Organic Synthesis

In organic chemistry, 5-Bromothiazole-4-carboxamide can serve as a building block for the synthesis of more complex molecules. It can be used to create thiazole [4,5-d] pyrimidines, which are important in the synthesis of various bioactive molecules, including antiviral and anticancer agents .

Material Science

The bromine atom present in 5-Bromothiazole-4-carboxamide makes it a useful reagent in material science. It can be employed in the functionalization of surfaces or the creation of novel polymers with specific properties, such as enhanced durability or conductivity .

Safety and Hazards

The safety data sheet for 5-Bromothiazole indicates that it is a combustible liquid and harmful if swallowed. It causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2OS/c5-3-2(4(6)8)7-1-9-3/h1H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWQDJCIKCSPOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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